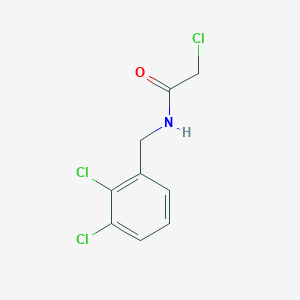

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide

Description

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 3-positions and a chloroacetamide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocycles, pharmacologically active molecules, and agrochemicals .

Properties

IUPAC Name |

2-chloro-N-[(2,3-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-4-8(14)13-5-6-2-1-3-7(11)9(6)12/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAAHPMRFJVUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide typically involves the reaction of 2,3-dichlorobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group attached to the acetamide moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The chloro groups enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activities. The acetamide moiety may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-Chloro-N-(2,5-dichloro-benzyl)-acetamide (CAS 172547-67-0)

- Molecular Formula: C₉H₈Cl₃NO

- Molecular Weight : 252.5 g/mol

- Substituents : 2,5-Dichloro on the benzyl ring.

- Properties : XLogP3 = 2.9 (moderate lipophilicity), Topological Polar Surface Area (TPSA) = 29.1 Ų .

2-Chloro-N-(3,4-dichloro-benzyl)-acetamide Derivatives

- Example : 2-Chloro-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide (CAS 1178179-04-8)

- Molecular Formula: C₁₃H₁₃Cl₃NO (assuming cyclopropyl substitution)

- Substituents : 3,4-Dichloro on the benzyl ring; cyclopropyl group on nitrogen.

- The cyclopropyl group may enhance metabolic stability compared to unsubstituted N–H analogs .

N-Substituted Derivatives

2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide

- Structure : N-isopropyl group replaces the N–H hydrogen.

- Impact : The isopropyl group increases hydrophobicity (higher XLogP) and reduces hydrogen-bonding capacity, which may limit its use in aqueous-phase reactions but improve membrane permeability in biological systems .

Herbicide Analogs: Acetochlor and Alachlor

- Acetochlor : [2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide]

- Alachlor : [N-(methoxymethyl)-2-chloro-N-(2,6-diethyl-phenyl)acetamide]

- Key Differences: These agrochemicals feature alkoxyalkyl groups on nitrogen, which undergo metabolic activation to carcinogenic dialkylbenzoquinone imines. In contrast, the unsubstituted N–H in 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide avoids this pathway, reducing carcinogenic risk .

Metabolic and Toxicological Profiles

- Metabolism : Unlike herbicides (e.g., acetochlor), 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide lacks alkoxyalkyl groups, preventing the formation of DNA-reactive metabolites like CMEPA or CDEPA .

- Toxicity: Chloroacetamides with N-alkoxyalkyl groups (e.g., alachlor) are classified as probable carcinogens due to metabolic activation. The absence of these groups in the target compound suggests a safer profile, though in vitro studies are needed for confirmation .

Structural and Physicochemical Data Table

*Assuming benzyl = C₇H₇; †Estimated based on similar compounds.

Biological Activity

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide is a chlorinated acetamide derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of chloro substituents on the benzyl ring, influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide is C12H14Cl3NO, with a molecular weight of 296.6 g/mol. The compound features a chloro-substituted benzyl group and an acetamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl3NO |

| Molecular Weight | 296.6 g/mol |

| Chloro Substituents | 2,3-Dichloro |

| Functional Groups | Acetamide |

The biological activity of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, leading to various pharmacological effects. For instance, compounds with similar structures have demonstrated significant inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism .

Antimicrobial Activity

Research indicates that 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of chloroacetamides possess excellent antibacterial and antifungal activities. For example, compounds were tested against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing varying degrees of inhibition .

Table 1: Antimicrobial Activity Against Various Strains

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

Enzyme Inhibition

In related studies, compounds structurally similar to 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide have been evaluated for their inhibitory effects on α-glucosidase. For instance, certain derivatives displayed IC50 values ranging from 45.26 µM to over 490 µM, indicating significant enzyme inhibition compared to acarbose (IC50 = 750.1 µM) . This suggests potential applications in managing conditions like diabetes.

Case Studies

One notable study focused on the synthesis and evaluation of various acetamide derivatives for their biological activity. The study found that modifications in the substitution pattern significantly affected the antimicrobial efficacy and enzyme inhibition profiles .

Another investigation highlighted the structure-activity relationship (SAR) among different chloroacetamides, emphasizing that the positioning of chloro groups can enhance or diminish biological activity. This underscores the importance of chemical structure in determining pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.